1,4-Dibromo-2-chlorobenzene
Overview
Description
1,4-Dibromo-2-chlorobenzene is a halogenated aromatic compound that is structurally related to several other chloro- and bromobenzene derivatives. While the specific compound is not directly studied in the provided papers, related compounds such as 1-bromo-4-chlorobenzene , 1-bromo-2,3-dichlorobenzene , and various other di- and trichlorobenzenes have been investigated. These studies provide insights into the molecular structure, vibrational spectra, and potential applications of halogenated benzenes, which can be extrapolated to understand 1,4-dibromo-2-chlorobenzene.
Synthesis Analysis
The synthesis of halogenated benzenes typically involves the substitution of hydrogen atoms in benzene with halogen atoms. Although the papers do not detail the synthesis of 1,4-dibromo-2-chlorobenzene, similar compounds are often synthesized through halogenation reactions using appropriate reagents and conditions . The synthesis process can influence the purity and yield of the final product, which is crucial for its applications in research and industry.
Molecular Structure Analysis
X-ray crystallography and computational methods such as Density Functional Theory (DFT) are commonly used to determine the molecular structure of halogenated benzenes. For example, the crystal structure of a tetrachlorobenzene derivative was determined using X-ray analysis , and the molecular geometry of 2-bromo-1,4-dichlorobenzene was obtained by DFT calculations . These methods provide detailed information on bond lengths, bond angles, and the overall geometry of the molecules, which are essential for understanding their chemical behavior.
Chemical Reactions Analysis
Halogenated benzenes participate in various chemical reactions, including substitution and coupling reactions. The reactivity of these compounds can be influenced by the presence and position of halogen substituents on the benzene ring. Studies on related compounds have investigated local reactivity properties through analyses such as Fukui functions and bond dissociation energies . These studies help predict the reactivity of 1,4-dibromo-2-chlorobenzene in different chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzenes, including melting and boiling points, solubility, and spectral properties, are influenced by the nature and position of the halogen atoms. For instance, the vibrational spectra of 1-bromo-4-chlorobenzene were recorded and analyzed using experimental and theoretical methods . Theoretical calculations have also been used to predict the nonlinear optical (NLO) properties and quantum chemical descriptors of these compounds . Such properties are critical for applications in materials science and electronics.
Scientific Research Applications
Vapour Pressures and Lattice Energies
1,4-Dibromo-2-chlorobenzene has been studied for its vapour pressure characteristics in both crystalline and liquid states. The research also provides insights into the lattice energies of this compound along with similar halobenzenes (Oonk et al., 2000).
Reaction with Silicon Surfaces
The compound's interaction with silicon surfaces has been explored, particularly its adsorption on a silicon (1 0 0) surface. This study is crucial for understanding the surface chemistry of halobenzenes and their potential applications in materials science (Naumkin et al., 2003).
Molecular Structure Analysis
Detailed quantum chemical studies have been conducted on 1,4-Dibromo-2-chlorobenzene to understand its molecular structure, vibrational frequencies, and potential for non-linear optical properties. Such research is vital for the development of new materials and technologies (Arivazhagan & Meenakshi, 2011).
Environmental Degradation Studies
Investigations into the degradation of 1,4-Dibromo-2-chlorobenzene in water under various conditions like photolysis and sonolysis are significant for understanding its environmental impact and developing methods for its removal from contaminated sources (Selli et al., 2008).
Bacterial Dehalorespiration
The compound's role in bacterial dehalorespiration processes has been researched. This study is crucial for bioremediation strategies and understanding the environmental fate of chlorinated benzenes (Adrian et al., 2000).
Catalytic Oxidation Processes
The catalytic oxidation of chlorinated benzenes, including 1,4-Dibromo-2-chlorobenzene, has been investigated to understand the mechanisms and efficiency of these processes, essential for environmental cleanup and industrial applications (Krishnamoorthy et al., 2000).
Trace Analysis in Environmental Samples
Research has been done on the trace analysis of chlorobenzenes in water samples, emphasizing the importance of detecting and monitoring these compounds in the environment (Khajeh et al., 2006).
Sonolytic Degradation
Studies on the sonolytic degradation of hazardous organic compounds, including 1,4-Dibromo-2-chlorobenzene, provide valuable insights into advanced methods for treating contaminated water (Okuno et al., 2000).
Anodic Oxidation Studies
Investigations into the anodic oxidation of halobenzenes open avenues for understanding electrochemical processes and their applications in various fields (Appelbaum et al., 2001).
Residue Determination in Honey
Development of methods for the determination of 1,4-Dibromo-2-chlorobenzene residues in honey highlights its relevance in food safety and environmental monitoring (Tsimeli et al., 2008).
Safety And Hazards
1,4-Dibromo-2-chlorobenzene may cause eye irritation and chemical conjunctivitis . It can also cause skin irritation . Ingestion may lead to gastrointestinal irritation with nausea, vomiting, and diarrhea . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
properties
IUPAC Name |
1,4-dibromo-2-chlorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2Cl/c7-4-1-2-5(8)6(9)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWQAATYMJIWOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369182 | |
Record name | 1,4-dibromo-2-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dibromo-2-chlorobenzene | |
CAS RN |
3460-24-0 | |
Record name | 1,4-dibromo-2-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.